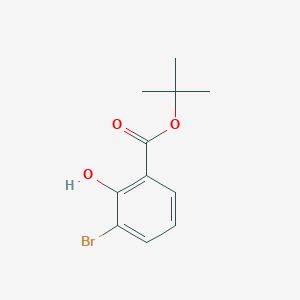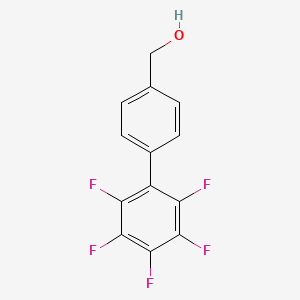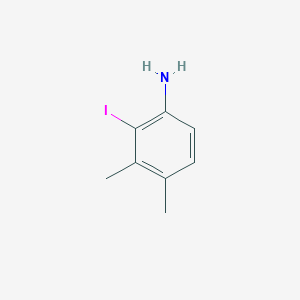
2-Iodo-3,4-dimethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3,4-dimethylbenzenamine, also known as 2-iodo-3,4-dimethylaniline, is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-3,4-dimethylbenzenamine can be synthesized from 3,4-dimethylaniline through an iodination reaction. The process typically involves the use of iodine and an oxidizing agent such as sodium nitrite or hydrogen peroxide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to introduce the iodine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3,4-dimethylbenzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced forms of the original compound.
Applications De Recherche Scientifique
2-Iodo-3,4-dimethylbenzenamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-iodo-3,4-dimethylbenzenamine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The methyl groups can affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-4,5-dimethylbenzenamine
- 3-Iodo-2,4-dimethylbenzenamine
- 2-Iodo-3,5-dimethylbenzenamine
Uniqueness
2-Iodo-3,4-dimethylbenzenamine is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H10IN |
|---|---|
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
2-iodo-3,4-dimethylaniline |
InChI |
InChI=1S/C8H10IN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |
Clé InChI |
TUGXAZHQYZVZFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)N)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
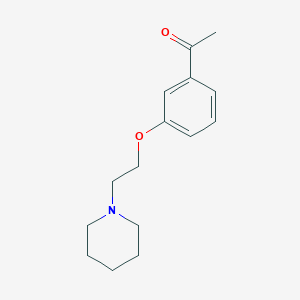
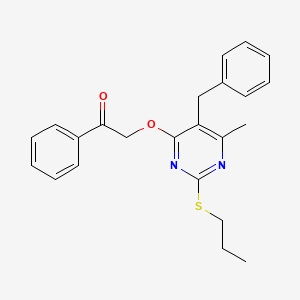
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
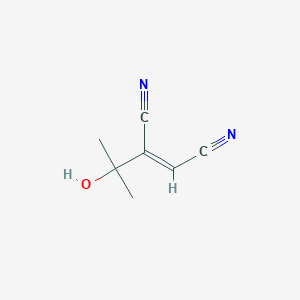
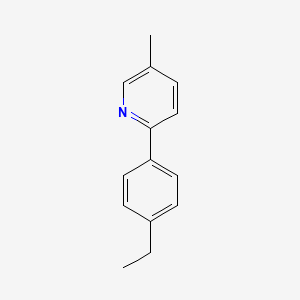
![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
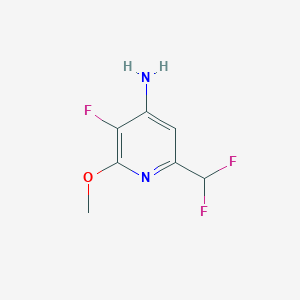
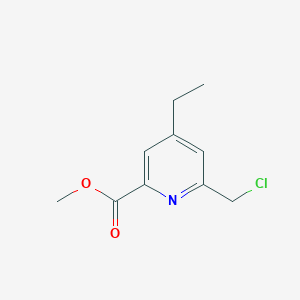
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
